3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile
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Overview
Description
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound that features a benzisothiazole moiety, a hydrazone linkage, and a cyanide group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.
Cyanide Introduction: The cyanide group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the hydrazone linkage or the benzisothiazole moiety.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology
In biological research, compounds with benzisothiazole moieties are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.
Hydrazone Derivatives: Compounds featuring hydrazone linkages.
Cyanide-Containing Compounds: Organic molecules with cyanide groups.
Uniqueness
The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its combination of these three functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]amino]propanenitrile |
InChI |
InChI=1S/C18H16N4O4S/c1-26-16-11-13(7-8-15(16)23)12-20-22(10-4-9-19)18-14-5-2-3-6-17(14)27(24,25)21-18/h2-3,5-8,11-12,23H,4,10H2,1H3/b20-12+ |
InChI Key |
PTMWYYLKJMNQSR-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)O |
Origin of Product |
United States |
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